molecular formula C10H10N2O2 B1348901 (2-methyl-1H-benzimidazol-1-yl)acetic acid CAS No. 40332-17-0

(2-methyl-1H-benzimidazol-1-yl)acetic acid

Cat. No.: B1348901
CAS No.: 40332-17-0
M. Wt: 190.2 g/mol
InChI Key: SMGBDFGKVGSCGB-UHFFFAOYSA-N
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Description

“(2-methyl-1H-benzimidazol-1-yl)acetic acid” is a member of benzimidazoles . It is also known as 2-Methylbenzimidazole and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of 2-Methylbenzimidazole is achieved by the condensation of o-phenylenediamine with acetic acid . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C10H10N2O2/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14/h2-5H,6H2,1H3,(H,13,14) . The molecular weight is 190.2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 190.2 . The InChI key is SMGBDFGKVGSCGB-UHFFFAOYSA-N .

Scientific Research Applications

DNA Interaction and Fluorescent Staining

The synthetic dye Hoechst 33258, a derivative related to benzimidazole compounds, is known for its strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This characteristic makes it useful in fluorescent DNA staining, providing insights into cell biology, chromosome analysis, and flow cytometry. The dye and its analogues, which belong to the bis-benzimidazole family, have been instrumental in plant cell biology for chromosome and nuclear staining. Beyond staining, Hoechst derivatives are explored for their potential as radioprotectors and topoisomerase inhibitors, indicating a foundational role in rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Chemical Properties and Biological Activities

Benzimidazole and its derivatives, including (2-methyl-1H-benzimidazol-1-yl)acetic acid, possess a broad spectrum of pharmacological functions, contributing significantly across various medical fields. These compounds are identified in the pharmacophore of essential structures like vitamin cobalamin. Their roles span antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive, and as proton pump inhibitors, highlighting their critical influence in the medical sector. Mannich base derivatives of benzimidazole, in particular, have shown medicinal applications in antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant capacities. This diversity underlines the importance of benzimidazole derivatives in synthesizing therapeutic agents with enhanced efficacy and reduced toxicity (Vasuki et al., 2021).

Therapeutic Potential and Drug Development

Benzimidazoles have emerged as a significant scaffold in the discovery and development of therapeutic drugs, owing to their diverse pharmacological properties. This heterocyclic aromatic compound, formed from benzene and imidazole rings, is a cornerstone in the design and synthesis of new therapeutic compounds. Its presence in various biological agents for antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant activities underscores its importance in the development of novel therapeutic agents. The synthesis and role of benzimidazole-derived compounds in different diseases have been extensively studied, providing a vast array of pharmacologically active compounds of therapeutic interest, which continue to be an active area of research (Babbar, Swikriti, & Arora, 2020).

Properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGBDFGKVGSCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352117
Record name (2-methyl-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40332-17-0
Record name (2-methyl-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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